molecular formula C10H18O B102494 alpha,alpha,4-Trimethylcyclohexene-1-methanol CAS No. 18479-65-7

alpha,alpha,4-Trimethylcyclohexene-1-methanol

Cat. No. B102494
CAS RN: 18479-65-7
M. Wt: 154.25 g/mol
InChI Key: HMXMWOXFKFLOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,alpha,4-Trimethylcyclohexene-1-methanol, commonly known as muscone, is a naturally occurring organic compound that belongs to the family of musk fragrances. It has a unique musky odor and is widely used in the perfume industry. The compound is also known for its various biological and physiological effects, which have made it a subject of interest in scientific research.

Scientific Research Applications

Surface Chemistry Reactions

The surface-phase reaction of alpha-terpineol, a related compound to alpha,alpha,4-Trimethylcyclohexene-1-methanol, with ozone and air on glass and vinyl flooring tile was investigated. This study used the FLEC Automation and Control System (FACS) to deliver ozone to the surface and detected oxidation products. It showed that the surface can influence the reaction mechanism to produce new surface reaction products, demonstrating emissions of oxygenated organic compounds as a result of reaction. This is significant in understanding indoor chemistry and occupant exposures to such compounds (Ham & Wells, 2008).

Hydrogen Donor in Homogeneously Catalyzed Reactions

Methanol, a chemical closely related to alpha,alpha,4-Trimethylcyclohexene-1-methanol, can act as a hydrogen donor towards organic substrates, especially for the reduction of ketones to alcohols. This is catalyzed by various metal complexes, with methanol being oxidized to methyl formate. This research contributes to the understanding of catalysis and organic synthesis, showing potential applications in chemical transformations (Smith & Maitlis, 1985).

Heterogeneously Catalyzed Alkoxylation

The alkoxylation of limonene and alpha-pinene with alcohols in the presence of beta zeolite was studied. This research focused on the methoxylation of limonene and alpha-pinene, demonstrating the use of beta zeolite as a catalyst in chemical reactions. It provided insights into the dependencies of conversion, selectivity, and product distribution on various parameters, contributing to the field of catalytic chemistry (Hensen, Mahaim, & Hölderich, 1997).

properties

CAS RN

18479-65-7

Product Name

alpha,alpha,4-Trimethylcyclohexene-1-methanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(4-methylcyclohexen-1-yl)propan-2-ol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h6,8,11H,4-5,7H2,1-3H3

InChI Key

HMXMWOXFKFLOGK-UHFFFAOYSA-N

SMILES

CC1CCC(=CC1)C(C)(C)O

Canonical SMILES

CC1CCC(=CC1)C(C)(C)O

Other CAS RN

58409-60-2
18479-65-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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